molecular formula C24H24ClNO4S B2679453 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one CAS No. 860611-39-8

2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one

Cat. No.: B2679453
CAS No.: 860611-39-8
M. Wt: 457.97
InChI Key: PKDAILXJQUONRU-UHFFFAOYSA-N
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Description

2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one is a chromene-based heterocyclic compound featuring a fused benzopyran core. Its structure includes a 4-chlorophenyl group at position 4, a 4-methylphenylsulfonyl moiety at position 3, and an amino group at position 2. The 7,7-dimethyl substituents contribute to steric stabilization of the chromene ring system. Chromene derivatives are recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The sulfonyl group in this compound may enhance metabolic stability and binding affinity compared to simpler chromene analogs, while the chloro substituent likely influences lipophilicity and electronic effects .

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO4S/c1-14-4-10-17(11-5-14)31(28,29)22-20(15-6-8-16(25)9-7-15)21-18(27)12-24(2,3)13-19(21)30-23(22)26/h4-11,20H,12-13,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDAILXJQUONRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group or the sulfonyl group, leading to alcohols or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the amino group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

The compound has shown promise in several biological applications:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that structurally similar compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. The presence of electron-withdrawing groups enhances the anticancer activity, making derivatives of this compound a focus for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study highlighted its potential as a COX-II inhibitor, which is crucial for the treatment of inflammatory diseases such as arthritis. Compounds with similar structures have been shown to exhibit significant inhibition of COX enzymes, suggesting that this compound could be developed into a therapeutic agent for inflammatory conditions .

Study 1: Antitumor Activity Evaluation

In a recent study, several derivatives of this compound were synthesized and tested against multiple cancer cell lines. The results indicated that compounds with chlorine substituents exhibited superior growth inhibition compared to their non-chlorinated analogs. The most effective derivative showed an IC50 value of 2.01 µM against colorectal carcinoma cells .

Study 2: Anti-inflammatory Efficacy

Another investigation focused on the anti-inflammatory properties of the compound through COX enzyme inhibition assays. The study found that certain derivatives not only inhibited COX-II but also displayed antioxidant properties, suggesting a dual mechanism that could be beneficial in treating chronic inflammatory diseases .

Comparative Analysis Table

Property/ActivityCompound/DerivativesObservations
Anticancer Activity Chlorinated DerivativesIC50 values as low as 2.01 µM in HT29 cells
COX-II Inhibition Selected DerivativesSignificant inhibition observed
Synthesis Method Cyclization & CondensationEffective pathways identified

Mechanism of Action

The mechanism of action for “2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one” would depend on its specific biological target. Generally, chromenone derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Research Findings

Electronic Effects : The sulfonyl group in the target compound may stabilize the chromene ring through resonance, whereas the nitro group in the analog increases electrophilicity, affecting reactivity .

Crystallographic Data : Chromene derivatives are commonly analyzed via SHELX suites. For example, the analog in was refined with SHELXL, achieving R-factors < 0.05, indicating high precision .

Structure-Activity Relationships (SAR) :

  • Chloro substituents correlate with enhanced bioactivity in chromenes due to increased lipophilicity and halogen bonding .
  • Sulfonyl groups improve solubility in polar solvents compared to nitro groups, which may reduce aggregation in biological systems.

Biological Activity

The compound 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-3-(4-methylphenyl)sulfonyl-6,8-dihydro-4H-chromen-5-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

  • A chromenone backbone
  • Substituents including a sulfonyl group and chlorophenyl moiety

The chemical formula is C23H24ClNO3SC_{23}H_{24}ClNO_3S with a molecular weight of approximately 429.96 g/mol.

Antibacterial Activity

Research has demonstrated that the compound exhibits significant antibacterial properties. In a study assessing its efficacy against various bacterial strains:

  • Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis.
  • Weak to moderate activity was noted against other strains tested, indicating selective antibacterial properties .
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro assays indicated that it could significantly inhibit the production of inflammatory cytokines. The mechanism appears to involve the inhibition of key inflammatory pathways, potentially through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling .

Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies:

  • It has shown potent cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentration levels for inhibiting cell proliferation.
  • The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances its anticancer efficacy .
Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

The biological activities of the compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes.
  • Protein Binding : Docking studies have shown that it binds effectively to bovine serum albumin (BSA), indicating potential for systemic circulation and bioavailability .
  • Intermolecular Interactions : The presence of hydrogen bonding interactions within its crystal structure enhances stability and bioactivity .

Case Studies

  • Antibacterial Efficacy Study : A study conducted on synthesized derivatives of similar compounds highlighted their effectiveness against multi-drug resistant bacteria, showcasing the potential application in treating infections caused by resistant strains .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell viability compared to control groups, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing chromenone derivatives with halogenated aryl groups?

Methodological Answer:
Optimized synthesis of halogenated chromenones typically involves a multicomponent reaction (MCR) under reflux conditions. For example, in analogous compounds (e.g., bromophenyl-substituted chromenones), 4-bromobenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and N-methylmaleimide (NMSM) are reacted in ethanol with L-proline as a catalyst . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance reaction rates by stabilizing intermediates.
  • Catalyst optimization : Proline derivatives improve enantioselectivity in asymmetric syntheses.
  • Temperature control : Reflux conditions (70–80°C) balance reactivity and side-product suppression.
    Post-synthesis, crystallization via slow evaporation in ethanol/water mixtures yields X-ray-quality crystals for structural validation .

Basic: How should researchers characterize the crystal structure of this compound using X-ray diffraction?

Methodological Answer:
For X-ray crystallography:

Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

Structure solution : Employ SHELXT or SHELXD for phase determination via intrinsic phasing .

Refinement : Apply SHELXL for full-matrix least-squares refinement against F², incorporating anisotropic displacement parameters for non-H atoms .

Validation : Use PLATON to check for missed symmetry and ADDSYM for twinning analysis .
Example refinement parameters for related chromenones: R1 = 0.045, wR2 = 0.123 .

Advanced: How can researchers resolve discrepancies in crystallographic data, such as twinning or disorder?

Methodological Answer:

Twinning detection : Use the ROTAX tool in WinGX to identify twin laws (e.g., rotational twinning in trigonal systems) .

Disorder modeling : Split atoms into multiple positions with refined occupancy factors. For sulfonyl groups, apply restraints to bond lengths (DFIX) and angles (SADI) in SHELXL .

Validation metrics : Cross-verify using the IUCr checkCIF report, focusing on Alert Level A (e.g., unresolved solvent molecules) .

High-resolution data : For severe twinning, collect data at synchrotron facilities (λ = 0.5–0.7 Å) to improve resolution .

Advanced: How can hydrogen bonding networks be analyzed to predict supramolecular assembly?

Methodological Answer:

Graph set analysis : Classify hydrogen bonds (N–H⋯O, O–H⋯O) using Etter’s notation (e.g., S(6) rings for intramolecular bonds) .

Packing diagrams : Generate with Mercury or ORTEP to visualize intermolecular interactions (e.g., hexagonal rings stabilized by N–H⋯O bonds) .

Hirshfeld surfaces : Calculate via CrystalExplorer to quantify interaction contributions (e.g., 35% H⋯O contacts in bromophenyl analogs) .

Thermal analysis : Correlate melting points (e.g., 210–220°C) with packing density and hydrogen bond strength .

Basic: What experimental design principles apply to optimizing chromenone synthesis?

Methodological Answer:

Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature). For flow chemistry, optimize residence time (3–5 min) and reagent stoichiometry (1:1.2 molar ratio) .

In-line analytics : Implement HPLC or FTIR to monitor intermediate formation (e.g., enol tautomers).

Scale-up strategy : Maintain mixing efficiency via segmented flow to avoid mass transfer limitations .

Advanced: How do electronic effects of substituents (e.g., sulfonyl groups) influence reactivity and crystallization?

Methodological Answer:

Electron-withdrawing effects : Sulfonyl groups reduce electron density at the chromenone core, altering π-π stacking distances (e.g., 3.6–4.0 Å in nitro analogs) .

Crystallization screening : Use high-throughput platforms (e.g., Crystal16) with solvents of varying polarity (e.g., DMSO for sulfonyl solubility).

DFT calculations : Compute electrostatic potential maps (e.g., Gaussian 16) to predict hydrogen bond acceptor sites .

Basic: What spectroscopic techniques validate the purity and functional groups of this compound?

Methodological Answer:

NMR analysis :

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for chlorophenyl) and sulfonyl-induced deshielding .
  • ¹³C NMR : Confirm carbonyl (C=O, δ 180–190 ppm) and quaternary carbons .

IR spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) .

Advanced: How can researchers address low refinement convergence (R > 0.1) in crystallography?

Methodological Answer:

Data quality : Ensure I/σ(I) > 2 for high-angle reflections. Re-collect data if necessary.

Model adjustments : Add extinction correction (EXTI) or apply TWIN/BASF commands in SHELXL for twinned data .

Residual density : Check for missed solvent molecules using SQUEEZE in PLATON .

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